molecular formula C6H4BrN3O B12957509 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one

Cat. No.: B12957509
M. Wt: 214.02 g/mol
InChI Key: UIZQJKBAKBVIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one is an organic compound that belongs to the class of halogenated heterocycles It is characterized by a pyrazolo[4,3-b]pyridine core structure with a bromine atom at the 5-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methoxypyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-b]pyridine core . The reaction is usually carried out at elevated temperatures (around 100°C) for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The keto group at the 3-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, bromine, and various nucleophiles. Reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 5-substituted pyrazolo[4,3-b]pyridin-3(2H)-one derivatives, while oxidation and reduction reactions can lead to different keto or hydroxyl derivatives.

Scientific Research Applications

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a keto group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

5-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one

InChI

InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(8-4)6(11)10-9-3/h1-2H,(H2,9,10,11)

InChI Key

UIZQJKBAKBVIIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NNC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.